Docosahexaenoyl Serotonin

Overview

Description

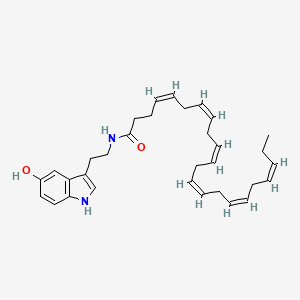

Docosahexaenoyl serotonin is a conjugate of docosahexaenoic acid and serotonin. It is an endogenously formed n-3 fatty acid-serotonin conjugate that has been identified in human intestinal tissue. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit the release of interleukin-17 and CCL-20 by blood mononuclear cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosahexaenoyl serotonin typically involves the conjugation of docosahexaenoic acid with serotonin. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the conjugation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Stability and Solubility

DHA-5-HT’s chemical stability is influenced by its solvent environment and handling:

- Ethanol solutions : Supplied as an ethanol solution (≥98% purity), it remains stable at -20°C for ≥2 years .

- Solvent exchange : Ethanol can be evaporated under nitrogen, with DHA-5-HT reconstituted in DMSO or DMF (solubility: ~15 mg/mL) .

- Aqueous buffers : Sparingly soluble; requires dilution of ethanolic stock .

Degradation Pathways

DHA-5-HT degradation involves hydrolysis of its amide bond, releasing free DHA and serotonin. Proposed mechanisms include:

- Amidase activity : Enzymes like fatty acid amide hydrolase (FAAH) cleave the amide bond .

- Microbial metabolism : Gut microbiota may hydrolyze DHA-5-HT, linking its degradation to intestinal homeostasis .

Table 2: Degradation Pathways of DHA-5-HT

| Pathway | Products | Enzymes Involved | Reference |

|---|---|---|---|

| Amide hydrolysis | DHA + Serotonin | FAAH, microbial enzymes | |

| Peroxidation | Epoxy/hydroxy derivatives | COX, LOX |

Biological Interactions as Chemical Reactions

DHA-5-HT modulates inflammation through direct molecular interactions:

- IL-23/IL-17 axis suppression : Reduces IL-23 (by 72% at 1 μM) and IL-17 via transcriptional downregulation of IL-12b and IL-23a genes .

- Nrf2 pathway activation : Upregulates antioxidant genes, mitigating oxidative stress .

- Receptor binding : Acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist, though less potently than arachidonoyl serotonin .

Comparative Reactivity with Analogues

DHA-5-HT shows distinct reactivity compared to related conjugates:

- vs. DHA-ethanolamine (DHEA) : DHA-5-HT is 10x more potent in suppressing IL-6 and PGE2 .

- vs. Arachidonoyl serotonin (AA-5-HT) : Greater specificity for IL-23/IL-17 inhibition due to DHA’s anti-inflammatory profile .

Experimental Handling Considerations

Scientific Research Applications

Anti-Inflammatory Properties

Mechanisms of Action

Docosahexaenoyl serotonin has been identified as a potent inhibitor of the interleukin-23/interleukin-17 (IL-23/IL-17) signaling pathway, which plays a critical role in inflammatory responses. Research indicates that this compound can significantly suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-23 in macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies

A study conducted on RAW264.7 macrophages demonstrated that this compound downregulated genes associated with the Th17 response, a pathway implicated in various chronic inflammatory diseases, including inflammatory bowel disease (IBD) . The compound inhibited macrophage migration and reduced chemokine expression, suggesting its potential as a therapeutic agent for managing inflammatory conditions.

Neuroprotective Effects

Cognitive Function and Behavior

Research indicates that serotonin plays a crucial role in cognitive processes. A study highlighted that increased serotonin levels could enhance behavioral control and reduce sensitivity to negative information . Although this study did not focus exclusively on this compound, it underscores the relevance of serotonin modulation in cognitive functions.

Potential Implications

Given that this compound is an endogenous form of serotonin influenced by dietary intake of n-3 fatty acids, its neuroprotective effects could be leveraged for developing interventions for mood disorders and cognitive decline. The relationship between DHA levels and serotonin synthesis suggests that dietary modifications may enhance the availability of this compound in the brain.

Role in Gut Health

Intestinal Microflora Interaction

This compound has been detected in intestinal tissues and is believed to interact with gut microbiota. Its formation is influenced by dietary intake of n-3 polyunsaturated fatty acids . This interaction may have implications for gut health and homeostasis.

Clinical Applications

The anti-inflammatory properties of this compound suggest it could be beneficial in treating gastrointestinal disorders characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in clinical settings focused on IBD and other related conditions .

Summary Table: Applications of this compound

Mechanism of Action

Docosahexaenoyl serotonin exerts its effects through several molecular targets and pathways. It attenuates the interleukin-23-interleukin-17 signaling cascade in lipopolysaccharide-stimulated macrophages. This results in the downregulation of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and interleukin-23. Additionally, the compound inhibits the migration of macrophages and downregulates the expression of chemokines and metalloproteinases .

Comparison with Similar Compounds

- Palmitoyl serotonin

- Stearoyl serotonin

- Oleoyl serotonin

- Arachidonoyl serotonin

- Eicosapentaenoyl serotonin

Comparison: Docosahexaenoyl serotonin is unique among these compounds due to its potent anti-inflammatory properties and its ability to inhibit specific cytokines and chemokines. While other similar compounds also exhibit biological activity, this compound has been shown to be the most effective in attenuating the interleukin-23-interleukin-17 signaling pathway .

Biological Activity

Docosahexaenoyl serotonin (DHA-5-HT) is a conjugate formed from the omega-3 fatty acid docosahexaenoic acid (DHA) and serotonin. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of DHA-5-HT, supported by research findings, case studies, and data tables.

Anti-Inflammatory Properties

Research indicates that DHA-5-HT possesses significant anti-inflammatory effects. It modulates the IL-23-IL-17 signaling pathway, which is crucial in various chronic inflammatory diseases. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common model for studying inflammation.

Key Findings:

- Cytokine Inhibition : DHA-5-HT significantly reduces levels of interleukin (IL)-6, IL-1β, and IL-23 in macrophages. Concentrations as low as 100–500 nM effectively suppressed these cytokines .

- Gene Expression Modulation : Transcriptome analysis revealed that DHA-5-HT down-regulates genes associated with the Th17 response, including NOS2 and COX-2, which are involved in nitric oxide and prostaglandin E2 production, respectively .

DHA-5-HT's mechanism involves interference with the signaling pathways that promote inflammation:

- Inhibition of Nitric Oxide Production : DHA-5-HT was found to reduce nitrite production in macrophages, indicating a suppression of nitric oxide synthase activity.

- Cytokine Release Suppression : The compound inhibited the release of IL-6 and PGE2 in a concentration-dependent manner, achieving nearly complete inhibition at higher concentrations (2.5 μM)【1】【3】.

Comparative Efficacy

DHA-5-HT has been identified as one of the most potent inhibitors among a series of N-acyl serotonins. It outperformed other compounds in inhibiting IL-17 and CCL-20 release from blood mononuclear cells【4】【6】.

| Compound | IL-17 Inhibition (%) | CCL-20 Inhibition (%) |

|---|---|---|

| This compound | 72% | Significant reduction |

| Other N-acyl Serotonins | Variable | Variable |

Dietary Influence on DHA-5-HT Levels

A study involving mice demonstrated that dietary intake of fish oil significantly increased the formation of DHA-5-HT in intestinal tissues【5】. This suggests a potential dietary approach to modulating inflammation through increased levels of this conjugate.

Clinical Implications

In patients with diabetes mellitus, elevated serotonin levels have been correlated with increased cardiovascular risks. The modulation of these levels through compounds like DHA-5-HT could provide therapeutic avenues for managing inflammation-related complications【4】【6】.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Docosahexaenoyl Serotonin in preclinical studies?

Methodological Answer: Synthesis typically involves conjugating docosahexaenoic acid (DHA) to serotonin via carbodiimide-mediated amide bond formation. Key steps include:

- Purification using reverse-phase HPLC with UV detection (λ = 275 nm for serotonin moiety)

- Structural validation via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR)

- Yield optimization by adjusting reaction stoichiometry (DHA:serotonin molar ratios of 1.2:1 to 2:1) and pH (6.5–7.5) .

Q. How is this compound quantified in biological matrices during pharmacokinetic studies?

Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards for precision. Key parameters:

- Extraction: Solid-phase extraction (C18 columns) with recovery rates >85%

- Ionization: Electrospray ionization (ESI+) in positive mode

- Quantification: Multiple reaction monitoring (MRM) transitions (e.g., m/z 455→135 for DHA-Serotonin)

- Validation: Follow FDA guidelines for linearity (R² >0.99), LOD (0.1 ng/mL), and inter-day variability (<15%) .

Q. What in vitro models are appropriate for initial screening of this compound’s anti-inflammatory activity?

Methodological Answer: Prioritize models mimicking inflammatory pathways:

- Macrophage systems : LPS-stimulated RAW 264.7 cells with TNF-α/IL-6 ELISA readouts

- Endothelial cells : TNF-α-induced VCAM-1/ICAM-1 expression via flow cytometry

- Controls: Include dexamethasone (positive control) and vehicle (DMSO/saline). Optimize concentrations using dose-response curves (1–100 µM range) .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values

- ANOVA with post-hoc tests : Compare treatment groups (Tukey’s HSD for multiple comparisons)

- Power analysis : Ensure sample sizes (n ≥ 6) detect ≥30% effect size with α=0.05 .

Advanced Research Questions

Q. How can gene set enrichment analysis (GSEA) clarify this compound’s mechanism in inflammatory pathways?

Methodological Answer: GSEA identifies enriched pathways from transcriptomic

- Input : Rank genes by fold-change (this compound vs. control)

- Databases : Use MSigDB’s Hallmark Inflammation or KEGG pathways

- Validation : Confirm protein-level changes via Western blot (e.g., NF-κB, COX-2) Example: A study found enrichment in "TNF-α Signaling via NF-κB" (FDR q-val <0.05) using RNA-seq data .

Q. What strategies resolve contradictions in reported anti-inflammatory efficacy across in vivo models?

Methodological Answer: Address variability through:

- Model standardization : Use age-/weight-matched rodents with controlled diets (n-3/n-6 ratios)

- Multi-omics integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to identify confounding metabolic interactions

- Meta-analysis : Apply random-effects models to harmonize data from disparate studies .

Q. How can hierarchical Bayesian methods improve interpretation of microarray data in this compound studies?

Methodological Answer: This approach accounts for technical variability and low-replication bias:

- Model structure : Assign priors based on historical data (e.g., baseline gene expression in control tissues)

- Implementation : Use R/Bioconductor packages (e.g., limma with empirical Bayes moderation)

- Output : Posterior probabilities of differential expression reduce false discovery rates (FDR <5%) .

Q. What experimental designs optimize the study of this compound’s tissue-specific bioavailability?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled this compound for tracking distribution

- Microdialysis : Measure real-time concentrations in target tissues (e.g., brain, liver)

- PBPK modeling : Integrate parameters (logP = 5.2, plasma protein binding = 92%) to predict tissue:plasma ratios .

Q. Methodological Considerations Table

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMZJYZMPHWIP-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.